molecular formula C60H92N8O12 B233958 Aureobasidin S2b CAS No. 153954-73-5

Aureobasidin S2b

Cat. No.: B233958
CAS No.: 153954-73-5
M. Wt: 1117.4 g/mol
InChI Key: SJMVYAHBOJDUII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aureobasidin S2b is a natural product found in Aureobasidium pullulans with data available.

Scientific Research Applications

  • Antifungal Properties : Aureobasidin A, a closely related compound, has been found to be a potent antifungal agent effective against a range of pathogenic fungi. This includes inhibitory effects on Candida planktonic and biofilm cells, indicating its potential as a treatment for fungal infections (Tan & Tay, 2013).

  • Development of Antifungal Drugs : The structural modification of Aureobasidin A has been explored to enhance its spectrum of activity against various fungal pathogens, including Aspergillus fumigatus. This research is crucial for developing broad-spectrum antifungal drugs (Wuts et al., 2015).

  • Synthesis and Structural Studies : Research has been conducted on the synthesis of aureobasidins, including methods to create precursors for compounds like Aureobasidin B. These studies are significant for understanding the chemical nature and potential applications of these compounds (Maharani et al., 2017).

  • Application in Controlling Pathogens : Aureobasidin A has demonstrated effectiveness in controlling postharvest pathogens of fruit and managing diseases like gray mold of strawberry and green mold of citrus (Liu et al., 2007).

  • Investigations in Cellular Biology : Studies have been conducted to understand the impact of aureobasidins on cellular processes in various organisms, such as the inhibition of inositol phosphorylceramide synthase in yeast and its implications for cellular biology (Tani & Kuge, 2010).

  • Potential in Treating Protozoan Infections : Research indicates that compounds like Aureobasidin A may have applications in treating protozoan infections, demonstrating effectiveness against organisms such as Toxoplasma gondii (Sonda et al., 2005).

Properties

CAS No.

153954-73-5

Molecular Formula

C60H92N8O12

Molecular Weight

1117.4 g/mol

IUPAC Name

3,6-dibenzyl-24-butan-2-yl-12-(4-hydroxybutan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone

InChI

InChI=1S/C60H92N8O12/c1-16-38(8)46-57(76)65(13)47(36(4)5)52(71)61-42(32-35(2)3)55(74)67(15)50(60(10,11)79)59(78)80-49(39(9)29-31-69)58(77)66(14)48(37(6)7)53(72)62-43(33-40-24-19-17-20-25-40)54(73)64(12)45(34-41-26-21-18-22-27-41)56(75)68-30-23-28-44(68)51(70)63-46/h17-22,24-27,35-39,42-50,69,79H,16,23,28-34H2,1-15H3,(H,61,71)(H,62,72)(H,63,70)

InChI Key

SJMVYAHBOJDUII-UHFFFAOYSA-N

SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CCO)C(C)(C)O)C)CC(C)C)C(C)C)C

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CCO)C(C)(C)O)C)CC(C)C)C(C)C)C

Synonyms

Aureobasidin S2b

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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